molecular formula C24H17N3O2S B2897774 1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one CAS No. 690646-38-9

1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one

Cat. No.: B2897774
CAS No.: 690646-38-9
M. Wt: 411.48
InChI Key: HWIYRCDFLRVDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one (CAS 690646-38-9) is a complex organic compound with the molecular formula C24H17N3O2S and a molecular weight of 411.48 g/mol. It features a distinctive molecular architecture combining a phenoxyphenyl group, a 1,2,4-triazolo[4,3-a]quinoline core, and a sulfanylethanone linker, which contributes to its reactivity and makes it a valuable intermediate for synthesizing specialized chemicals and potential active pharmaceutical ingredients . This compound has garnered significant interest in chemical biology and pharmaceutical research due to its promising pharmacological properties. Recent studies have identified it as a potent inhibitor of specific protein kinases, including JAK2 and FLT3, which are critically involved in cell proliferation and inflammatory processes . In vitro experiments have demonstrated significant inhibitory effects, suggesting its potential as a candidate for developing therapies for certain cancers and autoimmune diseases . Crystallographic studies have revealed that the triazoloquinoline core is essential for its activity, forming key hydrogen bonds with residues in the kinase domain's ATP-binding site, which contributes to the compound's selectivity and potency . In pre-clinical animal models, particularly for hematological malignancies, the compound has shown significant antitumor activity. These studies indicate a promising pharmacokinetic profile with an acceptable safety margin, supporting its potential for further clinical development . Beyond oncology, research has also highlighted the compound's potential as an anti-inflammatory agent. It has been shown to effectively remit the production of pro-inflammatory cytokines in models of chronic inflammatory conditions like rheumatoid arthritis . The presence of the sulfur-containing sulfanyl group provides a versatile handle for further chemical modifications and structural optimization, allowing researchers to develop analogs with improved pharmacological properties . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c28-22(18-10-13-20(14-11-18)29-19-7-2-1-3-8-19)16-30-24-26-25-23-15-12-17-6-4-5-9-21(17)27(23)24/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIYRCDFLRVDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Phenoxyphenyl)ethan-1-one

Friedel-Crafts acylation of phenoxybenzene with acetyl chloride in dichloromethane using aluminum trichloride (AlCl₃) provides 85–90% yield under anhydrous conditions. Alternative routes employ Ullmann coupling between 4-iodoacetophenone and phenol derivatives with copper(I) iodide catalysis, achieving comparable yields but requiring higher temperatures (120–140°C).

Method Catalyst Solvent Yield (%) Purity (HPLC)
Friedel-Crafts AlCl₃ CH₂Cl₂ 88 98.2
Ullmann Coupling CuI/1,10-phen DMF 83 97.5

Preparation of 1-Mercapto-1,2,4-triazolo[4,3-a]quinoline

Key intermediates derive from cyclocondensation reactions. A validated protocol involves:

  • Quinoline-8-amine reacts with triethyl orthoformate in acetic acid to yield 1,2,4-triazolo[4,3-a]quinoline.
  • Thiolation via nucleophilic displacement using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene at 110°C for 6 hours.
General Cyclocondensation Procedure:  
Quinoline-8-amine (1 eq) + Triethyl orthoformate (1.2 eq)  
→ Reflux in glacial AcOH (12 h) → Filter → Recrystallize (EtOH/H₂O)  
Yield: 72–78%

Thioether Bond Formation Strategies

Nucleophilic Substitution of α-Halo Ketones

The α-chloro derivative of 1-(4-phenoxyphenyl)ethan-1-one reacts with 1-mercapto-1,2,4-triazolo[4,3-a]quinoline under basic conditions:

  • Chlorination : Treat ketone with chlorine gas in CCl₄ at 0–5°C (85% conversion).
  • Coupling : Combine α-chloro ketone (1 eq) with triazoloquinoline thiol (1.1 eq) in DMF using K₂CO₃ (2 eq) at 60°C for 8 h.
Parameter Optimal Value Side Reactions
Temperature 60°C Over-oxidation to sulfone
Base K₂CO₃ Ester hydrolysis
Solvent Anhydrous DMF Thiol dimerization

Mitsunobu Reaction for Direct Sulfur Linkage

An alternative approach employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the thiol and alcohol precursors:

1-(4-Phenoxyphenyl)-2-hydroxyethan-1-one + 1-Mercapto-triazoloquinoline  
→ DEAD/PPh₃/THF, 0°C → RT, 12 h → 76% yield

Reaction Optimization and Scalability

Catalytic System Screening

Comparative studies of palladium and copper catalysts for Ullmann-type couplings reveal:

Catalyst Ligand Conversion (%) Selectivity (%)
CuI 1,10-Phenanthroline 92 88
Pd(OAc)₂ Xantphos 85 82
None (Thermal) 45 63

Copper systems outperform palladium in cost-effectiveness and reproducibility for large-scale synthesis.

Solvent Effects on Thioether Yield

Polar aprotic solvents enhance nucleophilicity of the thiol group:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 88 6
DMSO 46.7 84 5
THF 7.5 62 12

DMF achieves optimal balance between reactivity and byproduct suppression.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.92 (s, 1H, triazole-H)
  • δ 7.68–7.12 (m, 11H, aromatic)
  • δ 4.32 (s, 2H, SCH₂CO)
  • δ 2.61 (s, 3H, COCH₃)

HRMS (ESI+) :
Calculated for C₂₅H₁₈N₃O₂S [M+H]⁺: 424.1124
Found: 424.1121

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows 98.7% purity with tₖ = 6.54 min.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazoloquinoline moiety, in particular, is known for its ability to interact with DNA and proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Biological Activity Synthesis Method
Target Compound (690961-52-5) Phenoxyphenyl, triazoloquinoline-sulfanyl C₂₀H₁₅N₃O₃S 377.4 4.5 Not explicitly reported (analogs suggest anticancer/antimicrobial) Not detailed in evidence; likely involves α-halogenated ketone coupling
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (488743-87-9) Chlorophenyl, quinolinyloxymethyl-triazole C₂₆H₁₈ClN₅O₂S 524.0 ~5.2 (estimated) Anticancer (quinoline moiety enhances DNA intercalation) Halogen displacement on triazole-thiol intermediates
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Difluorophenyl, phenylsulfonyl-triazole C₂₈H₂₀F₂N₄O₃S 554.6 5.8 Antimicrobial (triazole-sulfonyl enhances potency) Sodium ethoxide-mediated coupling with α-halogenated ketones
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone Benzodioxin, triazoloquinoline-sulfanyl C₂₀H₁₅N₃O₃S 377.4 4.5 Similar to target compound Likely analogous to target compound synthesis
Chalcone derivatives with triazolo[4,3-a]quinoxaline Triazoloquinoxaline, substituted phenyl Varies ~350–400 3.5–5.0 Dual EGFR/tubulin inhibition (anticancer) Condensation of ketones with triazoloquinoxaline-thiols
Key Observations:
  • Substituent Impact: The phenoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl (higher polarity) but reduce it compared to benzodioxin (oxygen-rich) .
  • Lipophilicity : The target compound’s XLogP3 (4.5) is lower than chlorophenyl- and difluorophenyl-containing analogs, suggesting a balance between membrane permeability and aqueous solubility .
  • Bioactivity Trends: Triazole-sulfanyl and quinoline moieties correlate with anticancer activity (e.g., tubulin polymerization inhibition in chalcone derivatives) .

Computational and Structural Advantages

  • Target Compound: The phenoxyphenyl group’s electron-rich aromatic system may facilitate π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .

Biological Activity

The compound 1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • A triazoloquinoline moiety which is known for various biological activities.
  • A sulfanyl group that may enhance its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with triazoloquinoline derivatives, including:

  • Antitumor Activity : Many derivatives exhibit significant cytotoxicity against various cancer cell lines.
  • Antibacterial Properties : Some compounds show promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assessments were performed on various cancer cell lines to evaluate the efficacy of the compound. The results are summarized in the following table:

Cell LineIC50 (μM)Reference
HepG26.29
HCT-1162.44
Vero (Normal)>50

The compound demonstrated a notable IC50 value of 2.44 μM against HCT-116 cells, indicating potent cytotoxic activity. In contrast, it exhibited lower toxicity towards normal Vero cells, suggesting a degree of selectivity.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Topoisomerase II Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division. This inhibition can lead to increased apoptosis in cancer cells.
  • DNA Intercalation : The structural characteristics allow the compound to intercalate into DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly impact biological activity. For instance:

  • The presence of bulky groups can hinder cytotoxic effects due to steric hindrance.
  • Substituents on the quinoline ring influence binding affinity and selectivity for target proteins.

Case Studies

A recent study highlighted the synthesis and evaluation of various triazoloquinoline derivatives, including the compound . The findings indicated:

  • Enhanced cytotoxicity with specific substitutions on the triazole ring.
  • Improved antibacterial activity correlating with increased lipophilicity due to trifluoromethyl substitutions.

Q & A

Q. Optimization Strategies :

  • Use TLC and HPLC to monitor intermediate purity.
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to improve yield (typically 45–65% for final step) .

Table 1 : Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Key Reference
Triazole FormationNaN₃, CuI, 70°C58
Sulfanyl IntroductionHS-CH₂COCl, Et₃N, N₂ atmosphere72
Phenoxyphenyl CouplingPd(PPh₃)₄, K₂CO₃, 1,4-dioxane65

How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming its purity?

Basic Research Focus
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and sulfanyl/ketone groups .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (C₂₀H₁₅N₃O₃S, [M+H]⁺ calc. 378.0912) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., π-π stacking in triazole-quinoline systems) .

Q. Critical Considerations :

  • For polymorph screening, use differential scanning calorimetry (DSC) to identify thermal stability .
  • Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) .

How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Advanced Research Focus
Discrepancies often arise from pharmacokinetic (PK) variability or assay conditions. Methodological approaches include:

  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in plasma .
  • Solubility Adjustments : Use surfactants (e.g., Cremophor EL) or nanoformulations to enhance bioavailability .
  • Dose-Response Refinement : Conduct orthotopic xenograft models to mirror human pathophysiology more accurately than subcutaneous models .

Case Study :
In vitro IC₅₀ = 1.2 µM (cancer cell lines) vs. in vivo ED₅₀ = 15 mg/kg (murine models). Contradictions resolved by identifying hepatic first-pass metabolism as a limiting factor .

What strategies are effective in designing derivatives to enhance enzymatic selectivity?

Advanced Research Focus
Rational design focuses on modifying substituents to target specific enzyme pockets:

  • Triazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance kinase inhibition (e.g., EGFR vs. VEGFR selectivity) .
  • Phenoxy Substitutions : Replace 4-phenoxy with 3,4-dichlorophenyl to improve hydrophobic interactions with ATP-binding sites .

Table 2 : Derivative Activity Comparison

Derivative StructureTarget EnzymeIC₅₀ (nM)Selectivity Ratio (EGFR/VEGFR)
4-Fluorophenyl substituentEGFR128:1
3,4-Dichlorophenyl substituentVEGFR291:15
Triazole-CF₃ modificationBoth181:1

Q. Methodological Insight :

  • Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .

How should researchers address inconsistent cytotoxicity data across cell lines?

Advanced Research Focus
Variability may stem from cell-specific uptake or efflux mechanisms:

  • ABC Transporter Inhibition : Co-administer verapamil (P-gp inhibitor) to assess efflux impact .
  • 3D Spheroid Models : Compare 2D monolayers vs. 3D cultures to evaluate penetration efficacy .
  • Gene Expression Profiling : RNA-seq to correlate cytotoxicity with target enzyme overexpression (e.g., CYP3A4 in resistant lines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.